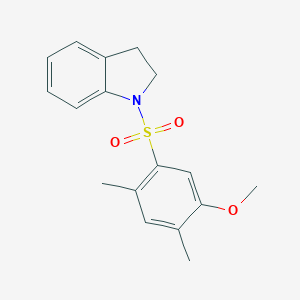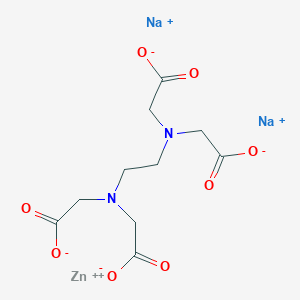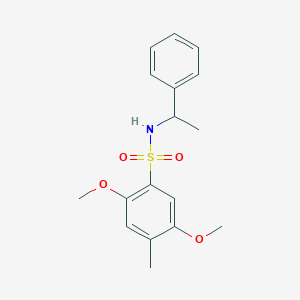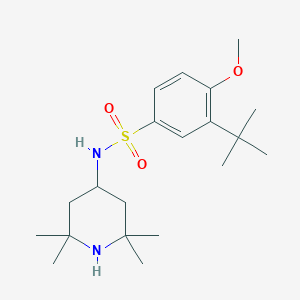
1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole, also known as MDL-100,907, is a selective antagonist of the serotonin 5-HT2A receptor. This compound has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders.
Mecanismo De Acción
1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole acts as a selective antagonist of the serotonin 5-HT2A receptor. By blocking the activity of this receptor, 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole can modulate the activity of various neurotransmitters, including dopamine, norepinephrine, and glutamate. This modulation can lead to changes in mood, perception, and cognition.
Biochemical and Physiological Effects:
1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the activity of the prefrontal cortex, which is involved in the regulation of attention and working memory. It has also been shown to increase the activity of the striatum, which is involved in the regulation of movement and reward. 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has also been shown to decrease the activity of the hippocampus, which is involved in the regulation of memory and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole in lab experiments is its high selectivity for the 5-HT2A receptor. This allows researchers to specifically target this receptor and study its effects on various neurotransmitters and brain regions. However, one limitation of using 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole is its potential for off-target effects. While it is highly selective for the 5-HT2A receptor, it may also interact with other receptors and have unintended effects.
Direcciones Futuras
There are a number of future directions for research on 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole. One direction is the development of more selective and potent antagonists of the 5-HT2A receptor. This could lead to more targeted therapies for neuropsychiatric disorders. Another direction is the study of 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole in combination with other drugs, such as antipsychotics or antidepressants. This could lead to more effective treatments for these disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole and its potential for off-target effects.
Métodos De Síntesis
The synthesis of 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole involves the reaction of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with 2,3-dihydro-1H-indole in the presence of a base. This reaction results in the formation of 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole as a white crystalline powder.
Aplicaciones Científicas De Investigación
1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders, including schizophrenia, depression, anxiety, and addiction. It has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to have a neuroprotective effect.
Propiedades
Nombre del producto |
1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole |
|---|---|
Fórmula molecular |
C17H19NO3S |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C17H19NO3S/c1-12-10-13(2)17(11-16(12)21-3)22(19,20)18-9-8-14-6-4-5-7-15(14)18/h4-7,10-11H,8-9H2,1-3H3 |
Clave InChI |
VKIGMXQNPQPCQY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCC3=CC=CC=C32)C |
SMILES canónico |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCC3=CC=CC=C32)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea](/img/structure/B224734.png)

![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B224741.png)
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224745.png)


![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline](/img/structure/B224775.png)
![1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224776.png)
